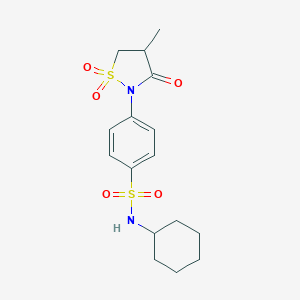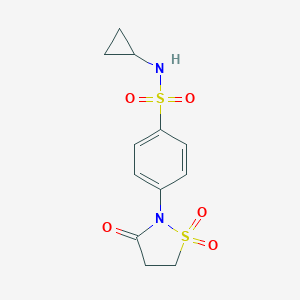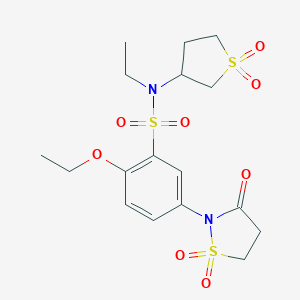
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that has been used to modify proteins and study their function. MTSET has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that can react with cysteine residues in proteins. The reaction between N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide and cysteine residues can lead to the formation of a covalent bond, which can lead to changes in protein function. The exact mechanism of action of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide depends on the specific protein being studied.
Effets Biochimiques Et Physiologiques
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can have a variety of biochemical and physiological effects depending on the protein being studied. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can modify the function of ion channels and transporters, which can lead to changes in cellular signaling and metabolism. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also modify the function of enzymes, which can lead to changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate biological membranes. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, there are also limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can react with other amino acid residues besides cysteine, which can lead to non-specific effects. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in scientific research. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used to study the role of specific cysteine residues in protein function in vivo. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could also be used to study the role of specific amino acid residues in protein function in different cellular environments. Additionally, new derivatives of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be synthesized to improve its specificity and reduce non-specific effects.
Conclusion
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that has been widely used in scientific research. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has a variety of biochemical and physiological effects depending on the protein being studied. While there are limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments, it has several advantages and offers several future directions for scientific research.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 4-methoxyphenylacetyl chloride with methylamine to form N-methyl-4-methoxyphenylacetamide. The third step involves the reaction of N-methyl-4-methoxyphenylacetamide with sulfur trioxide to form N-methyl-4-methoxyphenylsulfonylacetamide. The final step involves the reduction of N-methyl-4-methoxyphenylsulfonylacetamide with hydrogen gas to form N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used to modify cysteine residues in proteins, which can lead to changes in protein function. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been used to study the role of specific amino acid residues in protein function.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Formule moléculaire |
C12H17NO5S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-3-5-11(18-2)6-4-10)20(16,17)12-7-8-19(14,15)9-12/h3-6,12H,7-9H2,1-2H3 |
Clé InChI |
LNUJXALNSHXLDX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)


![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)